4-ethoxy-5-nitro-1H-imidazole
Overview
Description
4-ethoxy-5-nitro-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them important in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-5-nitro-1H-imidazole typically involves the nitration of an ethoxy-substituted imidazole. One common method involves the reaction of 4-ethoxyimidazole with a nitrating agent such as a mixture of nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective nitration at the 5-position of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is crucial to meet the required quality standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-5-nitro-1H-imidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The imidazole ring can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxy group under basic conditions.
Major Products Formed
Reduction: 4-ethoxy-5-amino-1H-imidazole.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Oxidation: Oxidized imidazole derivatives.
Scientific Research Applications
4-ethoxy-5-nitro-1H-imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Derivatives of this compound have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 4-ethoxy-5-nitro-1H-imidazole depends on its specific application. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The imidazole ring can also bind to metal ions or enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-1H-imidazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-nitro-1H-imidazole: Lacks the ethoxy group, which affects its solubility and reactivity.
4,5-dimethyl-1H-imidazole: Substituted with methyl groups instead of ethoxy and nitro groups, leading to different properties.
Uniqueness
4-ethoxy-5-nitro-1H-imidazole is unique due to the presence of both ethoxy and nitro groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for targeted applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-ethoxy-5-nitro-1H-imidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-2-11-5-4(8(9)10)6-3-7-5/h3H,2H2,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUDQLIILHHOAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(NC=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363505 | |
Record name | 1H-Imidazole, 4-ethoxy-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87243-08-1 | |
Record name | 1H-Imidazole, 4-ethoxy-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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